1-(indolin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone
Description
This compound features a hybrid structure combining indoline, piperazine, and 1-methylbenzimidazole moieties linked via an ethanone bridge. The indoline group provides a bicyclic aromatic system, while the piperazine ring enhances solubility and serves as a flexible spacer.
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H27N5O/c1-25-21-9-5-3-7-19(21)24-22(25)16-26-12-14-27(15-13-26)17-23(29)28-11-10-18-6-2-4-8-20(18)28/h2-9H,10-17H2,1H3 |
InChI Key |
XQNPKKGOPRHKID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
The compound 1-(indolin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an indole moiety, a piperazine ring, and a benzimidazole derivative, which are known to interact with various biological targets.
The biological activity of the compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The piperazine and benzimidazole components may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
- Receptor Modulation : The indole structure can act as a ligand for various receptors, potentially influencing signaling pathways related to cancer or inflammation.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, the compound's analogs have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in the range of 5–10 μg/mL against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | E. coli | 5 |
| 2 | S. aureus | 10 |
| 3 | P. aeruginosa | 7 |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Indole Substituents : Altering substituents on the indole ring affects receptor binding affinity and selectivity.
- Piperazine Modifications : Variations in the piperazine ring can enhance or reduce antimicrobial efficacy.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various derivatives of the compound against biofilm-forming bacteria. The results indicated that certain modifications led to improved inhibition of biofilm formation, particularly in Pseudomonas aeruginosa.
Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study revealed that compounds with a specific methyl substitution on the benzimidazole moiety exhibited enhanced cytotoxicity compared to others.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Analysis :
- Compound 5k () incorporates a triazole and benzothiazole, which may improve DNA intercalation or kinase inhibition compared to the target’s benzimidazole .
Piperazine-Linked Benzimidazole Derivatives
Analysis :
- The target compound lacks the thiourea group present in ’s anticonvulsants, which is critical for seizure protection .
- The chlorophenyl-piperazine group in ’s compound enhances antimicrobial potency, suggesting that similar substitutions in the target compound could improve activity .
Heterocyclic Hybrids with Anticancer Potential
Analysis :
Key Research Findings and Implications
Antimicrobial Potential: Piperazine-benzimidazole hybrids () show broad-spectrum activity, suggesting the target compound could be optimized with halogen substituents for enhanced efficacy .
Anticancer Activity : Triazole-benzothiazole hybrids () demonstrate cytotoxicity, highlighting the importance of heterocyclic diversity in drug design .
Neurological Applications : Anticonvulsant benzimidazoles () underscore the role of thiourea groups, which the target compound lacks but could incorporate .
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